



# Application of Nampt Degrader-2 in Studying NAD+ Dependent Pathways

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Compound of Interest		
Compound Name:	Nampt degrader-2	
Cat. No.:	B10831003	Get Quote

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## Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its biosynthesis is predominantly regulated by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). Dysregulation of NAMPT and NAD+ levels is implicated in various diseases, including cancer, making NAMPT a compelling therapeutic target.[1][2]

Nampt degrader-2 is a potent and fluorescent Proteolysis Targeting Chimera (PROTAC) that offers a powerful tool to investigate NAD+ dependent pathways by specifically inducing the degradation of the NAMPT protein.[3][4]

Unlike traditional small molecule inhibitors that only block the enzymatic activity of a target protein, PROTACs like **Nampt degrader-2** eliminate the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions.[5][6] This provides a more comprehensive approach to studying the roles of NAMPT in cellular processes. **Nampt degrader-2** functions by forming a ternary complex between NAMPT and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NAMPT.[3][7] This targeted degradation results in a significant reduction of intracellular NAD+ levels, which in turn impacts the activity of NAD+-dependent enzymes such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), ultimately leading to potent anti-tumor effects.[3][5]

These application notes provide detailed protocols for utilizing **Nampt degrader-2** to study NAMPT degradation, its impact on cellular NAD+ levels, and the subsequent effects on cancer



cell viability and related signaling pathways.

### **Data Presentation**

The following tables summarize the key quantitative data for **Nampt degrader-2** and related compounds, providing a reference for expected experimental outcomes.

Table 1: In Vitro Activity of Nampt Degrader-2

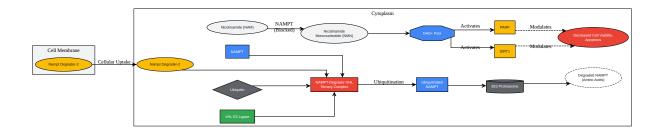
Parameter	Cell Line	Value	Reference
IC50 (NAMPT Degradation)	-	41.9 nM	[3][4]
DC50 (NAMPT Degradation)	A2780	8.4 nM	[3]
IC50 (Anti- proliferative)	A2780	12.1 nM	[3]

Table 2: In Vivo Activity of Nampt Degrader-2

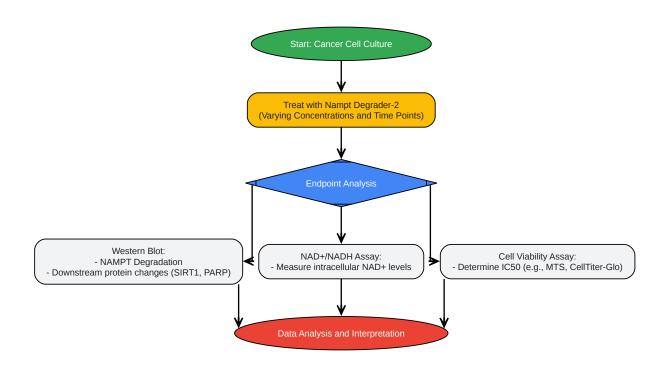
Parameter	Animal Model	Dosing	Outcome	Reference
Tumor Growth Inhibition	A2780 Xenograft	10-30 mg/kg, i.p., daily for 14 days	Dose-dependent anti-tumor effects and decreased NAMPT levels in tumors.	[3]

# **Signaling Pathways and Experimental Workflows**









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## References

- 1. Measurement of intracellular NAD+/NADH levels. [bio-protocol.org]
- 2. Addressing Enzymatic-Independent Tumor-Promoting Function of NAMPT via PROTAC-Mediated Degradation | bioRxiv [biorxiv.org]
- 3. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels:







Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

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